molecular formula C10H14Cl2N4O B262558 N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide

N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B262558
M. Wt: 277.15 g/mol
InChI Key: ZKORIEMYZZMEQC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, also known as CTZ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in fungal and cancer cells. N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is thought to target the ribosome, which is responsible for protein synthesis, and prevent the formation of peptide bonds.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the long-term effects of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide on human health.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is its low toxicity, which allows for higher concentrations to be used in laboratory experiments. However, N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is also highly insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide as a therapeutic agent for fungal infections and cancer. Another potential direction is the study of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide's mechanism of action, which could lead to the development of new drugs that target the ribosome. Additionally, more research is needed to determine the long-term effects of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide on human health.
In conclusion, N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, or N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, is a chemical compound that shows promise as a therapeutic agent for fungal infections and cancer. Its low toxicity and ability to inhibit protein synthesis make it a valuable tool for scientific research. However, more research is needed to fully understand its mechanism of action and long-term effects on human health.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of cyclohexylamine with 3,5-dichloro-1H-1,2,4-triazole-1-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide in a high yield.

Scientific Research Applications

N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. In a study conducted by Li et al. (2016), N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide was found to have antifungal activity against Candida albicans, a common fungal pathogen. Another study by Wang et al. (2018) demonstrated that N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide can inhibit the growth of lung cancer cells by inducing apoptosis.

properties

Product Name

N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide

Molecular Formula

C10H14Cl2N4O

Molecular Weight

277.15 g/mol

IUPAC Name

N-cyclohexyl-2-(3,5-dichloro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C10H14Cl2N4O/c11-9-14-10(12)16(15-9)6-8(17)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,17)

InChI Key

ZKORIEMYZZMEQC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl

Origin of Product

United States

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